Trilobolide

Description

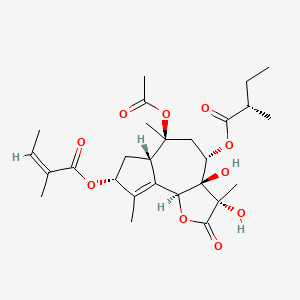

Structure

2D Structure

3D Structure

Properties

CAS No. |

50657-07-3 |

|---|---|

Molecular Formula |

C27H38O10 |

Molecular Weight |

522.6 g/mol |

IUPAC Name |

[(3S,3aR,4S,6S,6aS,8R,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C27H38O10/c1-9-13(3)22(29)34-18-11-17-20(15(18)5)21-27(33,26(8,32)24(31)36-21)19(35-23(30)14(4)10-2)12-25(17,7)37-16(6)28/h9,14,17-19,21,32-33H,10-12H2,1-8H3/b13-9-/t14-,17-,18+,19-,21-,25-,26+,27+/m0/s1 |

InChI Key |

FIAZIVNRHQWTPY-FKPRSPSXSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@]([C@H]2C[C@H](C(=C2[C@H]3[C@]1([C@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C\C)/C)(C)OC(=O)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Trilobolide; Silerin; Trilobolid |

Origin of Product |

United States |

Isolation and Large Scale Production Methodologies for Trilobolide

Conventional Extraction Techniques from Plant Material

Conventional extraction methods are foundational in natural product chemistry, often serving as initial steps or alternatives to more advanced techniques. These methods typically involve the use of organic solvents to dissolve and separate target compounds from the plant matrix. Common conventional techniques include maceration, percolation, reflux extraction, and Soxhlet extraction. nih.govencyclopedia.pub While effective, these methods can be time-consuming, require large volumes of solvents, and may be energy-intensive. nih.govencyclopedia.pubchemmethod.com

For trilobolide, initial extraction from the dried stems and leaves of horse caraway has been described using methanol (B129727). In one reported procedure, 120 kg of crushed dried stems and leaves were initially extracted with supercritical CO₂. The resulting gray powder extract (361 g) was then mixed with 1 L of methanol and stirred at room temperature for three days, followed by filtration and vacuum evaporation of the filtrate. chemicke-listy.cz

Another approach for isolating this compound from dried fruits of horse caraway involves extraction with ethyl acetate. This method has shown an isolable yield of up to 0.7% from dried fruits and up to 0.1% from dried rhizomes and roots. chemicke-listy.cz For Thapsia garganica, a related plant, powdered roots were extracted three times with acetone (B3395972), with the combined extracts then evaporated. ect-journal.kz Similarly, this compound-6-O-isobutyrate has been obtained from Sphagneticola trilobata leaves, with purification often involving repeated column chromatography from ethanol (B145695) solutions of dried flowers, followed by recrystallization. nih.govmdpi.comnih.gov

Advanced Extraction Methodologies

Advanced extraction methodologies offer advantages such as reduced solvent consumption, shorter extraction times, and higher selectivity, often leading to improved preservation of heat-sensitive compounds. nih.govaidic.it

Supercritical Fluid Extraction (SFE), particularly using supercritical carbon dioxide (SC-CO₂), has emerged as a "green" and sustainable technique for isolating high-value bioactive compounds like this compound from natural sources. chemmethod.comajgreenchem.com SC-CO₂ is favored due to its mild critical conditions (critical temperature, Tc = 31.1 °C; critical pressure, Pc = 73.8 bar), non-toxic nature, and ease of removal from extracts. ajgreenchem.comucm.es In its supercritical state, CO₂ exhibits properties of both a gas (diffusivity, viscosity) and a liquid (density, solvating power), allowing for tunable density and selective solvation by adjusting pressure and temperature. ajgreenchem.comucm.es

A notable application of SC-CO₂ extraction for this compound involves its isolation from the stems and leaves of horse caraway. In one study, dried stems and leaves (120 kg) were crushed and subjected to supercritical CO₂ extraction at 63 °C for 25 minutes, with a CO₂ flow rate of 600 kg per hour and a pressure of 230 bar. This process yielded 361 g of extract in the form of a gray powder. chemicke-listy.cz While the yield of this compound from stems and leaves (0.004% of original weight) was lower compared to fruits (up to 0.7%) or rhizomes/roots (up to 0.1%), the large quantity of available material and the relatively simple procedure can make it economically viable. chemicke-listy.cz Furthermore, the extract from stems and leaves contains fewer oils and waxes compared to extracts from roots, rhizomes, and fruits, simplifying subsequent purification. chemicke-listy.cz

Table 1: Supercritical CO₂ Extraction Parameters for this compound from Laser trilobum

| Parameter | Value | Source |

| Plant Material | Dried stems and leaves (120 kg) | chemicke-listy.cz |

| Temperature | 63 °C | chemicke-listy.cz |

| Pressure | 230 bar | chemicke-listy.cz |

| Extraction Time | 25 minutes | chemicke-listy.cz |

| CO₂ Flow Rate | 600 kg CO₂ per hour | chemicke-listy.cz |

| Extract Yield | 361 g (from 120 kg plant material) | chemicke-listy.cz |

| This compound Yield | 1.3 g (0.004% of original plant weight) | chemicke-listy.cz |

Optimizing the parameters of SFE is critical to maximize extraction efficiency, selectivity, and yield of desired compounds. Key parameters that influence the extraction process include temperature, pressure, co-solvent use, and flow rate. ajgreenchem.comfrontiersin.orgmdpi.com

Temperature: Generally, temperatures for supercritical CO₂ extractions range from 40 to 80 °C, with variations significantly impacting yield. ucm.esfrontiersin.orgscielo.br Higher temperatures can aid desorption of strongly adsorbed solutes. ucm.es

Pressure: Pressure typically ranges from 100 to 500 bar, influencing the solvating power of the supercritical fluid. ucm.esfrontiersin.orgscielo.br Increasing pressure generally enhances the density and dissolving power of SC-CO₂, leading to higher yields. frontiersin.orgscielo.br

Co-solvent Use: While SC-CO₂ is non-polar, its solvating power for more polar compounds (e.g., polyphenols, alkaloids) can be enhanced by adding co-solvents, commonly ethanol. ajgreenchem.commdpi.commdpi.com The percentage and concentration of the co-solvent in the supercritical mixture are significant factors. mdpi.com

Flow Rate: The CO₂ flow rate also directly correlates with extraction yield, though its optimal value can vary depending on the sample's nature. frontiersin.org

Understanding these parameters and their interactions, often through experimental designs like Box-Behnken design or response surface methodology, is essential for fine-tuning the SFE process for specific compounds like this compound. frontiersin.orgmdpi.commdpi.com

Supercritical CO2 Extraction for this compound

Purification Strategies for this compound

After initial extraction, crude this compound extracts require purification to achieve high purity. This typically involves a combination of chromatographic techniques and crystallization procedures.

Chromatographic methods are indispensable for separating this compound from complex mixtures present in plant extracts.

Silica (B1680970) Gel Column Chromatography: This is a widely used technique for the initial separation and purification of this compound. After supercritical CO₂ extraction and subsequent methanol treatment, the residue can be applied to a silica gel column. Elution is typically performed with solvent systems, such as cyclohexane (B81311) with increasing additions of ethyl acetate. chemicke-listy.cz Flash chromatography, a rapid form of column chromatography, is also employed for preparative isolation of this compound, often using silica gel. mdpi.comcore.ac.ukacs.orgu-szeged.huresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical and preparative technique for the quantification and purification of this compound and its derivatives. researchgate.netbeilstein-journals.orgimtm.cz It utilizes a non-polar stationary phase and a polar mobile phase (e.g., methanol-water or acetonitrile-water gradients). researchgate.netnih.gov This technique allows for high-resolution separation and can be used to check the purity and identity of isolated compounds. mdpi.com For instance, this compound-6-O-isobutyrate from Sphagneticola trilobata has been characterized using chromatographic techniques, including preparative HPLC with C18 columns. nih.govmdpi.com

Crystallization is often the final purification step, yielding highly pure compounds in crystalline form. For this compound, recrystallization has been successfully employed. After chromatographic separation, combined fractions containing this compound are evaporated. The residue can then be recrystallized from a suitable solvent system, such as ethyl acetate/cyclohexane. This process has yielded this compound as yellowish crystals. chemicke-listy.cz Similarly, recrystallization from ethanol has been used for this compound-6-O-isobutyrate. mdpi.comnih.gov For other related compounds, mixtures of methanol and acetone with the addition of diethyl ether have been used for crystallization, often at low temperatures (e.g., 4 °C) overnight, to induce crystal formation. mdpi.comvscht.cz

Chromatographic Techniques (e.g., Flash Chromatography, RP-HPLC)

Cultivation and Sustainable Sourcing of this compound-Producing Plants

The successful cultivation of Laser trilobum is crucial for the sustainable and potentially unlimited sourcing of this compound. mdpi.comdntb.gov.uaresearchgate.net This perennial plant, also known as horse caraway, can reach heights of up to 1.2 meters. pfaf.org It is a hermaphrodite species, meaning it possesses both male and female reproductive organs, and is pollinated by insects, exhibiting self-fertility. pfaf.org Native to regions spanning Europe, the Caucasus, and Western Asia, L. trilobum naturally thrives in forest margins and clearings. jelitto.com Its established cultivation in field conditions, particularly in areas like the South Moravia region of the Czech Republic, underscores its potential as a reliable source for this compound production. mdpi.comchemicke-listy.czdntb.gov.uaresearchgate.net

Agronomical Considerations for Laser trilobum Cultivation

Successful cultivation of Laser trilobum requires attention to specific agronomical factors to optimize growth and yield. The plant demonstrates adaptability to a range of soil types, including light (sandy), medium (loamy), and heavy (clay) soils. pfaf.org It shows a preference for well-drained calcareous soils but can also tolerate mildly acidic, neutral, basic (mildly alkaline), and even very alkaline conditions. pfaf.org L. trilobum can grow in semi-shade (light woodland) or full sun, and it prefers moist soil conditions. pfaf.org It is winter-hardy, suitable for USDA hardiness zones 4 to 7. jelitto.com

From a cultivation perspective, L. trilobum exhibits an erect and slender growth habit, typically reaching a height of 100 cm with flowers. jelitto.com A recommended spacing between plants is approximately 60 cm. jelitto.com Propagation of L. trilobum can be achieved through seed sowing in spring, typically in a cold frame. pfaf.org Seedlings are then pricked out into individual pots and grown in a greenhouse during their first winter before being transplanted to their permanent outdoor positions in late spring or early summer, once the risk of frost has passed. pfaf.org Division of the plant can also be attempted in the spring. pfaf.org

A notable characteristic of L. trilobum is its rapid spring growth and massive habit, which allows it to effectively outcompete other plant species in a thicket. chemicke-listy.cz The plant typically begins to flower between May and June. jelitto.com Ongoing efforts in cultivation include the breeding of verified genotypes and the preparation for variety registration, which involves the delivery of seeds to agricultural testing institutes. chemicke-listy.cz Stands are established not only for obtaining cuttings, seeds, and roots but also for evaluating agrotechnical measures and breeding genotypes that exhibit the highest content of active substances. chemicke-listy.cz

Yield Optimization from Different Plant Parts

The concentration of this compound varies across different parts of the Laser trilobum plant, influencing strategies for yield optimization. Research indicates that the highest yields of this compound are typically obtained from the dried fruits. mdpi.comchemicke-listy.czresearchgate.net

The following table summarizes the reported yields of this compound from various dried plant parts:

| Plant Part (Dried) | Reported this compound Yield |

| Fruits | Up to 0.7% chemicke-listy.cz |

| Rhizomes and Roots | Up to 0.1% chemicke-listy.cz |

| Stems and Leaves | 0.004% chemicke-listy.cz |

Despite the significantly lower yield from stems and leaves compared to fruits, the isolation from these parts can still be considered economical. This is primarily due to the substantial quantity of stem and leaf material that can be readily available from cultivated plants and the relatively straightforward extraction procedures involved. chemicke-listy.cz For large-scale this compound extraction, the fruits remain the primary and most efficient source. mdpi.comresearchgate.net

Advanced Structural Elucidation and Spectroscopic Analysis of Trilobolide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the determination of organic compound structures, offering detailed information about the connectivity and environment of atoms within a molecule.

1H and 13C NMR Spectroscopy for Trilobolide Structure Determination

Proton (1H) NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms, while Carbon-13 (13C) NMR spectroscopy reveals the carbon skeleton and the chemical environment of each carbon atom researchgate.net. The extensive analyses of 1H and 13C NMR spectral data have been fundamental in determining the chemical structure of this compound and its derivatives researchgate.netresearchgate.net. For instance, 13C NMR spectra of this compound have been recorded at 100 MHz in CDCl, showing characteristic chemical shifts indicative of various carbon environments, including carbonyl carbons (δ 175-176 ppm), olefinic carbons (δ 127-141 ppm), and a range of oxygenated and aliphatic carbons mdpi.comnih.gov.

The following table presents representative 13C NMR chemical shifts for this compound:

| Chemical Shift (δ ppm) | Assignment (General Type) |

| 175.55, 175.48, 172.63, 170.96, 167.09 | Carbonyl carbons (esters, lactone) mdpi.com |

| 141.74, 138.74, 130.27, 127.42 | Olefinic carbons mdpi.com |

| 84.63, 84.15, 78.58, 78.56, 77.71, 76.85, 66.19 | Oxygenated carbons mdpi.com |

| 57.30, 41.42, 38.29, 34.20, 31.66, 29.05, 28.98, 26.14, 24.80, 23.17, 22.59, 22.57, 20.58, 16.28, 16.17, 15.81, 14.07, 12.96, 11.63 | Aliphatic and methyl carbons mdpi.com |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of a molecule, which in turn allows for the precise determination of its elemental composition and molecular formula acs.org. For this compound, with a molecular formula of CHO, HRMS analysis confirms its exact mass nih.govontosight.ai. For example, HRMS-ESI (Electrospray Ionization) has been used to determine the accurate mass of this compound and its derivatives, often observing [M+Na] or [M+H] adducts mdpi.comacs.orgresearchgate.netresearchgate.net.

The following table illustrates representative HRMS data for this compound and related compounds:

| Compound | Adduct | Calculated m/z (Da) | Found m/z (Da) | Source |

| This compound derivative (CHO) | [M+Na] | 461.17820 | 461.17824 | mdpi.com |

| Northis compound (B1253999) derivative (CHO) | [M+Na] | 461.1782 | 461.1767 | acs.org |

| This compound derivative (CHO) | [M+Na] | 603.27805 | 603.27758 | nih.gov |

| This compound derivative (CHO) | [M+Na] | 605.29323 | 605.29364 | mdpi.com |

| This compound derivative (CHO) | [M+Na] | 687.33510 | 687.33542 | mdpi.com |

| This compound derivative (CHNO) | [M+H] | 778.47360 | 778.47428 | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions, providing insights into the substructures present within the molecule. This technique helps to elucidate complex fragmentation pathways, which are characteristic of specific functional groups and connectivity within the compound googleapis.com. While specific fragmentation patterns for this compound were not detailed in the provided search results, MS/MS is a standard technique used to gain further structural information by breaking down the parent ion into smaller, identifiable fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic transitions within a molecule.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies researchgate.netbeilstein-journals.orgwavelength-oe.com. For this compound, the presence of hydroxyl, acetyl, and lactone groups would be confirmed by distinct absorption bands in the IR spectrum ontosight.ai. For instance, carbonyl stretching vibrations (C=O) from esters and lactones, and O-H stretching vibrations from hydroxyl groups, would be observed.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about conjugated systems and chromophores wavelength-oe.combeilstein-journals.orgspectroscopyonline.comhawaii.edu. While specific absorption maxima (λ) for this compound were not explicitly provided in the search results, UV-Vis spectra have been recorded for this compound conjugates, indicating their use in characterizing electronic properties beilstein-journals.org. The presence of unsaturated bonds within the sesquiterpene lactone core of this compound would typically lead to characteristic absorption in the UV region process-insights.com.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Assignment

The definitive determination of this compound's intricate molecular architecture, including its stereochemistry, is achieved through a meticulous process of integrating data from multiple spectroscopic methods. Each technique provides unique and complementary information, allowing for the construction of a complete and unambiguous chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, is paramount in elucidating the carbon-hydrogen framework and connectivity within this compound.

1D NMR (¹H NMR and ¹³C NMR): Proton (¹H) NMR provides information on the number of different types of protons, their chemical environments, and their coupling relationships, which reveal neighboring protons. Carbon-13 (¹³C) NMR, on the other hand, identifies the number of distinct carbon atoms and their hybridization states, with chemical shifts indicating the presence of various functional groups such as carbonyls, carbons attached to oxygen, and olefinic carbons chemohollic.com. For instance, ¹³C NMR data for this compound and its derivatives typically show characteristic signals for carbonyl carbons (e.g., around δ 170-175 ppm for esters and lactones), olefinic carbons (e.g., around δ 127-141 ppm), and oxygen-bearing carbons (e.g., around δ 77-85 ppm) mdpi.com. Proton NMR spectra often exhibit signals for methyl groups, methylene (B1212753) groups, and protons adjacent to oxygen or double bonds mdpi.comresearchgate.net.

Representative NMR Chemical Shifts for this compound (Illustrative Data)

| Type of Carbon/Proton | Chemical Shift Range (δ, ppm) | Typical Functional Group/Environment |

| ¹³C NMR | ||

| Carbonyl (C=O) | 170-176 | Ester, Lactone |

| Olefinic | 127-145 | C=C double bonds |

| Oxygen-bearing CH/C | 70-86 | Alcohols, Ethers, Esters |

| Alkyl (CH, CH₂, CH₃) | 10-60 | Saturated carbon chain |

| ¹H NMR | ||

| Olefinic H | 5.0-6.0 | Protons on C=C double bonds |

| Protons α to Oxygen | 3.5-5.0 | Protons adjacent to O |

| Methyl (CH₃) | 0.8-2.5 | Alkyl methyl groups, Acetates |

| Methylene (CH₂) | 1.0-2.5 | Aliphatic methylene groups |

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing direct and long-range correlations between atoms.

Correlation Spectroscopy (COSY) reveals proton-proton couplings, indicating which protons are adjacent to each other in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the carbon atoms they are directly attached to, allowing for the assignment of CH, CH₂, and CH₃ groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for determining the exact molecular weight and elemental composition of this compound. This technique provides the molecular formula with high precision, which is a critical first step in structural elucidation acdlabs.comresearchgate.netresearchgate.net. For example, HRMS-ESI data for derivatives of this compound have been reported, providing calculated and found m/z values that confirm their molecular formulas mdpi.com. The fragmentation patterns observed in mass spectrometry can also provide insights into the substructures present within the molecule pomics.comresearchgate.netmdpi.com.

Representative HRMS Data for this compound

| Property | Value |

| Molecular Formula | C27H38O10 nih.gov |

| Exact Mass (Calculated) | 522.24649740 Da nih.gov |

| Molecular Weight | 522.6 g/mol nih.gov |

| HRMS-ESI (Example) | [M+Na]+ calculated m/z: 603.27805 Da (for C30H44O11 + Na)+, found m/z: 603.27758 mdpi.com |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify key functional groups present in this compound by detecting characteristic vibrational frequencies of chemical bonds chemohollic.comresearchgate.netbeilstein-journals.orgjst.go.jp. For a sesquiterpene lactone like this compound, IR spectra would typically show strong absorption bands indicative of:

Carbonyl groups (C=O): Characteristic strong absorption around 1700-1780 cm⁻¹ for esters and lactones.

Hydroxyl groups (-OH): Broad absorption band around 3200-3600 cm⁻¹ for alcohol functionalities.

Carbon-carbon double bonds (C=C): Absorption around 1600-1680 cm⁻¹.

C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) for various C-O bonds in esters and ethers.

Representative IR Spectral Data for this compound (Expected Absorptions)

| Functional Group | Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | 3200-3600 (broad) |

| Ester/Lactone C=O | 1700-1780 |

| Alkene C=C | 1600-1680 |

| C-O (stretching) | 1000-1300 |

Comprehensive Structural Assignment

The integration of data from these diverse spectroscopic techniques allows for a comprehensive and robust structural assignment of this compound. Initially, HRMS provides the elemental composition, narrowing down the possible molecular formulas. IR spectroscopy then identifies the presence of key functional groups, such as hydroxyls, carbonyls (from esters and lactones), and double bonds, which are characteristic of sesquiterpene lactones.

Synthetic Chemistry and Derivatization Strategies for Trilobolide

Semisynthesis and Chemical Transformation of Trilobolide

Semisynthesis and chemical transformations of this compound aim to modify its core structure to alter or improve its biological properties and enable the synthesis of more complex derivatives. Several strategies have been developed to selectively modify specific positions on the this compound skeleton.

Modification of Acyl Substituents

Modifications of acyl substituents, particularly at the C-8 position, have been explored to modulate the immunobiological properties of this compound. Research has shown that new this compound derivatives can be obtained by modifying the acyl substituent at the C-8 position researchgate.netresearchgate.netresearchgate.net. For instance, certain C-8 acyl analogs of this compound act as strong activators of nitric oxide (NO) production, indicating potent immunostimulatory effects. In contrast, the C-8 deacyl derivative or per-acetylated derivatives show only very mild activation or even inhibition of NO production researchgate.netresearchgate.netresearchgate.net. This highlights the critical role of the acyl moiety at C-8 in the immunobiological activity of this compound.

Acetylation of Diol Moieties

Acetylation of specific diol moieties, particularly at the 7-OH and 11-OH positions of the lactone ring, has been investigated. Studies indicate that acetylation at these positions, or acyl modification of other guaianolide functionalities, can lead to an inability to stimulate cytokine secretion and NO production nih.govnlk.cznlk.cz. This suggests that the lactone vicinal diol (glycol) moiety, in combination with other structural functionalities, is essential for the immune properties characteristic of this compound and thapsigargin-type guaianolides nih.govnlk.cz.

Functionalization of the this compound Skeleton (e.g., C-2 position)

Functionalization of the this compound skeleton at specific positions, such as C-2, is crucial for synthesizing analogues like thapsigargin (B1683126), which differs from this compound by the presence of an oxygen substituent at C-2 mdpi.compnas.org. A key transformation involves the insertion of an octanoyl moiety at the C-2 position of the this compound skeleton to convert it into thapsigargin analogs mdpi.com. This process can be achieved via a ketone intermediate, where the H-2 position is activated mdpi.com.

For example, the semisynthesis of 2-acetoxythis compound from northis compound (B1253999) (a related compound) has been successfully completed in six steps acs.org. This process involves two key reactions: a one-pot substitution-oxidation reaction that converts an allylic ester into its corresponding α,β-unsaturated ketone, followed by a highly stereoselective α'-acetoxylation at the C-2 position of the ketone intermediate acs.org. This approach provides a pathway for accessing a wide range of this compound and thapsigargin analogues acs.org.

Synthesis of this compound Analogues and Conjugates

The synthesis of this compound analogues and conjugates is a vital area of research aimed at developing compounds with improved properties for biological studies and potential therapeutic applications. Researchers have prepared a series of over 20 various deacylated, acyl modified, or relactonized derivatives of this compound to investigate their immunobiological effects and cytotoxicity nlk.cz. New sesquiterpene lactone derivatives have been synthesized using epimers of this compound as parent molecules, with some compounds exhibiting promising anti-hepatocellular carcinoma activity mdpi.com.

Fluorescent Conjugates (e.g., BODIPY-based) for Research Probes

Fluorescently labeled probes are indispensable tools for studying biological processes in living systems, offering sensitive techniques to accurately track molecular mechanisms researchgate.netnih.gov. This compound has been successfully conjugated with green-emitting BODIPY dyes to create fluorescent probes for research acs.orgresearchgate.netacs.org. These BODIPY-based conjugates are utilized to investigate the intracellular localization and biological activity of this compound acs.orgacs.org. Live-cell imaging studies with these bioconjugates have demonstrated that this compound-BODIPY probes localize in the endoplasmic reticulum (ER) of various cancer cell lines acs.orgacs.org. Furthermore, some of these conjugates have shown preserved biological effects, including cytotoxicity against cancer cells and the induction of nitric oxide release and cytokine secretion in primary immune cells researchgate.netacs.org.

Linker Chemistry and Design

The design of the linker connecting this compound to the fluorescent tag is critical for maintaining the biological activity and appropriate cellular localization of the conjugate nih.gov. For BODIPY-based this compound conjugates, linkers of various lengths containing an azido (B1232118) moiety have been employed, which are then coupled with a BODIPY dye possessing a terminal acetylene (B1199291) group acs.orgresearchgate.net. This conjugation is often achieved through copper-catalyzed "click chemistry," specifically the azide-alkyne Huisgen cycloaddition researchgate.netresearchgate.net. The nature and length of these linkers can influence the biological effect of the resulting conjugates acs.org. For instance, certain this compound-BODIPY conjugates, such as those designated as 8 and 9, have successfully preserved biological activity and localized within the ER acs.org. Cholesterol-based linkers have also been explored for conjugating this compound, allowing for the incorporation of these fluorescent conjugates into liposome (B1194612) formulations to improve drug distribution and immunomodulatory properties nih.gov.

Structure Activity Relationship Sar Investigations of Trilobolide and Its Derivatives

Identification of Essential Structural Motifs for Molecular Interactions

Research has identified several key structural features within the trilobolide molecule that are indispensable for its biological activity. These motifs are the primary sites of interaction with cellular components, and any modification to them can drastically alter the compound's properties. The primary functionalities governing these interactions are the α-methylene-γ-lactone ring and a characteristic glycol group. researchgate.netmdpi.com

The α-methylene-γ-lactone moiety is a hallmark of many biologically active sesquiterpene lactones and is considered a critical determinant of this compound's activity. mdpi.comresearchgate.netnih.gov This functional group acts as a reactive Michael acceptor, enabling it to form covalent bonds with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. researchgate.netnih.gov This alkylating capability is believed to be the basis for many of its biological effects. researchgate.net

Studies have consistently shown that the cytotoxic activity of sesquiterpene lactones is mainly dependent on this α-methylene-γ-lactone group. nih.gov For instance, the reduction of the exocyclic double bond between carbons C-11 and C-13 to a methyl group results in compounds that are significantly less potent than their parent counterparts, confirming the crucial role of this reactive site. researchgate.netnih.gov

| Compound | Modification | Relative Activity | Reference |

|---|---|---|---|

| This compound (Parent Compound) | Contains α-methylene-γ-lactone | High | nih.gov |

| Derivatives with reduced C11-C13 double bond | α-methylene group is reduced | Less potent | nih.gov |

A distinctive feature of this compound and its close analogue thapsigargin (B1683126) is a specific vicinal diol (glycol) moiety located on the lactone ring at positions C-7 and C-11. thieme-connect.comresearchgate.netnih.gov This feature is essential for the characteristic immunobiological properties observed for this type of guaianolide. nih.gov

Chemical transformation studies have demonstrated the importance of this glycol group. For example, acetylation of the hydroxyl groups at the 7-OH and 11-OH positions of the lactone ring resulted in a loss of the ability to stimulate cytokine secretion and nitric oxide (NO) production. nih.gov Conversely, minor structural changes that preserve the integrity of this diol, such as catalytic hydrogenation, retained the original immunoactivity of this compound. nih.gov This indicates that the free hydroxyl groups are critical for the molecular interactions leading to its specific immunomodulatory effects. nih.gov

| Compound Derivative | Modification | Effect on Cytokine/NO Production | Reference |

|---|---|---|---|

| This compound | Unmodified glycol moiety | Stimulatory | nih.gov |

| Acetylated this compound | Acetylation at 7-OH and 11-OH | Inability to stimulate | nih.gov |

| Desoxythis compound | Removal of hydroxyl groups | Much lower potency | nih.gov |

Role of the α-Methylene-γ-Lactone Moiety

Comparative SAR Studies with Structurally Related Sesquiterpene Lactones

Comparing this compound with other structurally related sesquiterpene lactones provides valuable insights into how subtle structural variations can lead to significant differences in biological activity. thieme-connect.com

In contrast, archangelolide (B1239402), another related guaianolide, exhibits a different biological profile despite its structural similarity to this compound. beilstein-journals.orgresearchgate.net While this compound strongly induces NO production, archangelolide acts as an inhibitor of NO production. beilstein-journals.org This functional divergence is attributed to subtle stereochemical differences. Molecular dynamics simulations have suggested that, unlike this compound and thapsigargin, archangelolide does not bind effectively into the SERCA cavity, which may explain its lack of cytotoxicity compared to the other two compounds. beilstein-journals.org

| Compound | Effect on NO Production | SERCA Inhibition/Binding | Reference |

|---|---|---|---|

| This compound | Strong induction | Potent inhibitor; binds to cavity | acs.orgbeilstein-journals.org |

| Thapsigargin | Stimulatory | Potent inhibitor; binds to cavity | acs.orgbeilstein-journals.orgtocris.com |

| Archangelolide | Inhibition | Does not bind to SERCA cavity; not cytotoxic | beilstein-journals.org |

Theoretical Approaches to SAR

Computational methods are increasingly used to complement experimental SAR studies. researchgate.net Theoretical approaches, such as molecular dynamics simulations and the calculation of molecular descriptors, can provide insights into the interactions between a ligand and its receptor at an atomic level. researchgate.netbeilstein-journals.org

For this compound and its analogues, molecular dynamics simulations have been instrumental in explaining the differing biological activities of structurally similar compounds. As mentioned, these simulations helped rationalize why archangelolide does not exhibit the same SERCA-inhibitory cytotoxicity as this compound and thapsigargin by showing its inability to fit into the same binding cavity on the enzyme. beilstein-journals.org Furthermore, semi-empirical molecular orbital methods can be employed to calculate a set of molecular descriptors for sesquiterpene lactones, which can then be correlated with biological activity using statistical methods like principal component analysis (PCA) and hierarchical cluster analysis (HCA). researchgate.net These theoretical models help in understanding the electronic and steric requirements for activity and can guide the design of new, more potent, or selective derivatives.

Molecular and Cellular Mechanism Research of Trilobolide

Molecular Target Identification and Characterization

The primary molecular target of trilobolide, a sesquiterpene lactone, has been identified through extensive research, paralleling studies of its potent natural counterpart, thapsigargin (B1683126). acs.orgnih.govnih.gov Target identification, the crucial first step in the drug discovery process, involves pinpointing specific molecular entities that play a key role in a biological process or disease. bioagilytix.com This is achieved by understanding the underlying biological mechanisms and pathways to find a target that can be modulated for a therapeutic effect. bioagilytix.com For this compound, this process has definitively pointed to the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. nih.govresearchgate.netnih.gov

This compound is a potent and selective inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) enzyme family. nih.govresearchgate.netmdpi.com SERCA pumps are crucial for cellular function, as they maintain the steep calcium ion (Ca²⁺) gradient between the cytosol and the lumen of the endoplasmic reticulum (ER) by actively transporting Ca²⁺ from the cytosol into the ER. mdpi.comsci-hub.se

Structurally related to the well-characterized SERCA inhibitor thapsigargin, this compound exerts its pharmacological effects through a similar mechanism. nih.govresearchgate.netsci-hub.se The inhibition is highly specific and occurs in stoichiometric quantities, meaning one molecule of the inhibitor can inactivate one SERCA pump molecule. researchgate.netoatext.com Research indicates that this compound, like thapsigargin, binds with high affinity to the E2 (low Ca²⁺ affinity) conformational state of the SERCA pump. researchgate.netresearchgate.net This binding event stabilizes the enzyme in an inactive state, preventing the subsequent binding of Ca²⁺ ions and blocking the ATPase activity necessary for ion transport. mdpi.comoatext.com This disruption of SERCA function leads to the depletion of ER Ca²⁺ stores and a corresponding increase in cytosolic Ca²⁺ levels, triggering a cascade of cellular events. researchgate.netmdpi.commdpi.com

The binding site for this class of inhibitors is located within a cavity in the transmembrane domain of the SERCA protein, specifically among the M3, M5, and M7 helices. sci-hub.seoatext.com Studies with thapsigargin analogues have highlighted the importance of the various side chains on the central guaianolide ring structure for high-affinity binding, which are maintained through hydrophobic interactions with amino acid residues of the SERCA helices. researchgate.netresearchgate.net

The interaction between this compound and the SERCA pump is characterized as effectively irreversible. nih.govsci-hub.sebeilstein-journals.org This is not typically due to the formation of a permanent covalent bond, but rather the creation of a highly stable, catalytically inactive "dead-end" inhibitory complex. mdpi.com Once this compound binds to the E2 conformation of the SERCA pump, the resulting complex is exceptionally stable, effectively preventing the enzyme from cycling back to its E1 (high Ca²⁺ affinity) state and participating in further ion transport. researchgate.netmdpi.com This stoichiometric and irreversible nature of the inhibition means that even at low concentrations, this compound can have a profound and lasting impact on cellular calcium homeostasis. sci-hub.sebeilstein-journals.org

Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Inhibition

Intracellular Localization Studies

To understand the cellular impact of this compound, researchers have investigated its localization within the cell. These studies often employ this compound conjugates, where the molecule is attached to a fluorescent probe, allowing for its visualization in living cells using fluorescence microscopy. acs.orgnih.govbeilstein-journals.org

Live-cell imaging studies using this compound conjugated with fluorescent dyes, such as the green-emitting BODIPY dye, have provided clear evidence of its primary intracellular destination. acs.orgnih.govacs.org These bioconjugates, often connected via linkers of varying lengths, were observed to accumulate predominantly in the endoplasmic reticulum (ER) of various cancer cell lines. acs.orgresearchgate.net The observed perinuclear, reticulate staining pattern is characteristic of ER localization. acs.orgacs.org The design of these fluorescent probes is critical, as some conjugates retain the biological activity of the parent this compound molecule while enabling direct visualization of their interaction with subcellular structures. acs.org

| This compound Conjugate | Fluorophore | Primary Localization | Cell Lines Studied |

|---|---|---|---|

| Tb-BODIPY | BODIPY (Green) | Endoplasmic Reticulum (ER) | U2OS, HeLa, LNCaP, MCF-7 |

| Tb-Porphyrin | Porphyrin | Mitochondria, Lysosomes | HeLa, LNCaP |

| Dansyl-Archangelolide* | Dansyl | Endoplasmic Reticulum (ER), Mitochondria | U2OS, MCF-7, 10T1/2 |

*Note: Archangelolide (B1239402) is a structurally related sesquiterpene lactone; its localization was compared with that of this compound in the study. beilstein-journals.org

To confirm the observations from initial imaging, colocalization studies are performed. In these experiments, cells are co-stained with the this compound-fluorophore conjugate and an organelle-specific dye. The overlap, or colocalization, of the two fluorescent signals provides definitive evidence of the compound's location.

Studies with a Tb-BODIPY conjugate demonstrated a high degree of colocalization with ER-Tracker™ Blue-White DPX, a dye that specifically stains the endoplasmic reticulum. acs.org This confirmed that the ER is a primary site of accumulation for this compound. acs.orgacs.org Interestingly, the choice of conjugate can influence localization. While BODIPY conjugates showed clear ER targeting, this compound conjugated with porphyrin was found to localize in both mitochondria and lysosomes of HeLa and LNCaP cells. nih.gov Furthermore, studies with a dansyl-labeled conjugate of the related compound archangelolide, which was compared to this compound, also showed localization in the ER and mitochondria. beilstein-journals.org Some studies using Tb-BODIPY also noted an impact on mitochondrial physiology, suggesting a potential secondary interaction or a downstream effect of the primary ER stress. acs.org

Endoplasmic Reticulum (ER) Localization of this compound Conjugates

Cellular Pathway Modulation

The specific inhibition of the SERCA pump by this compound and the subsequent disruption of ER calcium homeostasis trigger significant changes in cellular signaling pathways. nih.govmdpi.com The depletion of Ca²⁺ from the ER lumen is a condition known as ER stress. mdpi.comnih.gov In response to ER stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). mdpi.comfrontiersin.org

The UPR is initiated by at least three ER-resident sensor proteins: IRE1α, PERK, and ATF6. frontiersin.org Under normal conditions, these sensors are kept inactive by the chaperone protein BiP. When unfolded proteins accumulate due to ER stress, BiP dissociates from the sensors, leading to their activation. frontiersin.org The initial goal of the UPR is adaptive; it aims to restore cellular homeostasis by reducing the load of new proteins entering the ER and increasing the production of chaperones to aid in protein folding. frontiersin.orgdovepress.com

However, the inhibition of SERCA by this compound is potent and sustained. sci-hub.se This leads to prolonged ER stress from which the cell cannot recover. mdpi.com When the UPR fails to restore homeostasis, its signaling output switches from a pro-survival to a pro-apoptotic mode, ultimately leading to programmed cell death. mdpi.comfrontiersin.org This induction of apoptosis via the ER stress and UPR pathways is a key mechanism behind the biological activity of this compound. nih.govmdpi.comau.dk

| Primary Event | Modulated Pathway | Key Effect | Ultimate Consequence |

|---|---|---|---|

| SERCA Inhibition | ER Calcium Homeostasis | Depletion of ER Ca²⁺ stores | Induction of ER Stress |

| ER Stress | Unfolded Protein Response (UPR) | Activation of IRE1α, PERK, ATF6 sensors | Adaptive response or apoptosis |

| Prolonged ER Stress | Unfolded Protein Response (UPR) | Shift to pro-apoptotic signaling | Cell Death (Apoptosis) |

Endoplasmic Reticulum (ER) Stress Induction and Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and maturation of a significant portion of newly synthesized proteins. nih.gov When the ER's protein-folding capacity is overwhelmed by various physiological or pathological stimuli, a state of "ER stress" ensues, characterized by the accumulation of unfolded or misfolded proteins within the ER lumen. frontiersin.orgnih.gov To counteract this imbalance, cells activate a sophisticated signaling network known as the Unfolded Protein Response (UPR). frontiersin.orgmdpi.com The primary goal of the UPR is to restore ER homeostasis. frontiersin.orgnih.gov However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic program, leading to cell death. nih.govmdpi.com

The UPR is initiated by three main ER transmembrane sensors: IRE1α (inositol-requiring transmembrane kinase/endoribonuclease 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). mdpi.com Under normal conditions, these sensors are kept inactive through their association with the ER chaperone BiP (binding immunoglobulin protein). mdpi.com Upon the accumulation of unfolded proteins, BiP is sequestered away, leading to the activation of the UPR sensors. mdpi.com

Modulation of Intracellular Calcium Homeostasis

Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes. frontiersin.orgnih.gov The maintenance of calcium homeostasis, characterized by low resting cytosolic Ca2+ concentrations, is crucial for normal cell function. nih.govmdpi.com This delicate balance is achieved through a complex interplay of channels, pumps, and binding proteins located in the plasma membrane and the membranes of intracellular organelles such as the endoplasmic reticulum and mitochondria. mdpi.com

Disruption of intracellular calcium homeostasis can trigger various cellular stress responses. nih.gov For instance, agents that lead to an elevation of cytosolic calcium levels can induce ER stress. nih.gov this compound has been identified as a sarco/endoplasmic reticulum calcium ATPase (SERCA) inhibitor. sci-hub.se By inhibiting SERCA, this compound disrupts the pumping of Ca2+ from the cytosol into the ER, leading to an increase in cytosolic Ca2+ levels and a depletion of ER Ca2+ stores. This alteration of Ca2+ homeostasis is a significant cellular event that can initiate downstream signaling cascades.

Activation of Cellular Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Activation (p38, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathways are fundamental signaling cascades that convert a wide range of extracellular stimuli into intracellular responses, regulating processes like cell proliferation, differentiation, apoptosis, and stress responses. nih.govimrpress.com The most extensively studied MAPK families are the extracellular signal-regulated kinases (ERK1/2) and the p38 MAPKs. nih.gov Typically, the ERK1/2 pathway is activated by growth factors, while the p38 pathway responds to stress stimuli such as inflammatory cytokines and osmotic shock. nih.govthermofisher.com

Activation of both ERK1/2 and p38 MAPK pathways has been implicated in mediating growth arrest in certain cell types. nih.gov Sustained activation of these pathways can be a critical determinant for inhibiting cell proliferation. nih.gov Research indicates that the activation of p38 MAPK can be triggered by various stressors, including TNFα stimulation. bmbreports.org While direct evidence linking this compound to the activation of p38 and ERK1/2 is not explicitly detailed in the provided search results, its known induction of cellular stress suggests a high likelihood of its involvement in modulating these key signaling pathways.

JAK/STAT3 Signaling Pathway Inhibition (for specific derivatives)

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is frequently dysregulated in various cancers and plays a significant role in tumor progression and chemoresistance. nih.gov This pathway is a key target for the development of novel anticancer therapies. researchgate.net

A derivative of this compound, this compound-6-O-isobutyrate (TBB), has been shown to exhibit significant antitumor effects by directly targeting the JAK/STAT3 pathway. researchgate.netnih.govx-mol.net TBB inhibits the activation of the STAT3 protein by decreasing its phosphorylation. nih.gov This inhibition of the IL-6/STAT3 signaling pathway leads to the downregulation of various proteins involved in cell proliferation (PCNA, Ki67), cell cycle progression (Cyclin B1, Cyclin E), and invasion (MMP2/9), while promoting apoptosis (Bax/Bcl2 ratio). nih.gov Mechanistically, TBB has been found to directly interact with specific tyrosine residues (TYR 640/657) of the STAT3 protein. nih.gov

Table 1: Effect of this compound-6-O-isobutyrate (TBB) on Key Proteins in the JAK/STAT3 Pathway

| Protein Target | Effect of TBB | Functional Consequence | Reference |

| p-STAT3 | Decrease | Inhibition of STAT3 activation | nih.gov |

| PCNA | Regulation | Inhibition of cell proliferation | nih.gov |

| Ki67 | Regulation | Inhibition of cell proliferation | nih.gov |

| Cyclin B1 | Regulation | Cell cycle arrest at G2/M phase | nih.gov |

| Cyclin E | Regulation | Cell cycle arrest | nih.gov |

| Bax/Bcl2 | Regulation | Induction of apoptosis | nih.gov |

| MMP2/9 | Regulation | Suppression of migration and invasion | nih.gov |

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of aerobic metabolism. nih.govwikipedia.org While ROS at low levels function as signaling molecules in various physiological processes, an imbalance between ROS production and the cell's ability to detoxify them leads to oxidative stress. nih.govmdpi.com Oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA. nih.govwikipedia.org

The induction of ROS and subsequent oxidative stress is a mechanism employed by some anticancer agents. researchgate.net For instance, this compound-6-O-isobutyrate has been reported to stimulate the production of ROS, which in turn leads to oxidative stress and the initiation of apoptosis through the mitochondrial pathway. researchgate.net This increase in intracellular ROS levels is a critical component of its antitumor activity.

Table 2: Summary of this compound's Molecular and Cellular Mechanisms

| Mechanism | Key Molecular Events | Cellular Outcome | Reference |

| ER Stress & UPR | Potential accumulation of unfolded proteins | Restoration of homeostasis or apoptosis | frontiersin.org, mdpi.com |

| Calcium Homeostasis | Inhibition of SERCA, increased cytosolic Ca2+ | Triggering of stress signaling | sci-hub.se, nih.gov |

| MAPK Activation | Potential activation of p38 and ERK1/2 | Regulation of cell growth and stress response | nih.gov, nih.gov |

| JAK/STAT3 Inhibition | Decreased p-STAT3 (by TBB derivative) | Inhibition of proliferation, induction of apoptosis | nih.gov, researchgate.net |

| Oxidative Stress | Increased ROS generation (by TBB derivative) | Apoptosis induction | researchgate.net |

Impact on Mitochondrial Physiology and Integrity

This compound has been shown to affect mitochondrial function, a critical aspect of cellular health and energy production. Research indicates that this compound can compromise mitochondrial integrity. researchgate.net This is a significant finding, as mitochondria are not only the primary sites of cellular respiration but also play a central role in apoptosis (programmed cell death). nih.gov

Studies involving this compound-6-O-isobutyrate (TBB), a derivative of this compound, have demonstrated its ability to induce stress that leads to compromised mitochondrial integrity in human lung cancer cell lines. researchgate.net This compromised integrity is associated with an increase in oxidative stress, evidenced by elevated levels of reactive oxygen species (ROS) and superoxide (B77818) anion radicals. researchgate.net The resulting mitochondrial dysfunction can trigger a cascade of events leading to cell death. researchgate.netfrontiersin.org

One of the key indicators of mitochondrial health is the mitochondrial membrane potential (ΔΨm). nih.gov Research on TBB has shown that it can cause a permeabilization of the outer mitochondrial membrane and a change in the mitochondrial membrane potential (ΔΨm), which are crucial steps in initiating mitochondria-mediated apoptosis. researchgate.net This alteration in membrane potential is a common mechanism through which various compounds can induce cell death. researchgate.netmdpi.com The integrity of mitochondrial DNA (mtDNA) is also crucial for proper mitochondrial function, and damage to mtDNA can contribute to cellular dysfunction and disease. nih.gov While direct studies on this compound's effect on mtDNA are limited, the observed increase in oxidative stress suggests a potential for such damage. researchgate.netnih.gov

The following table summarizes the observed effects of a this compound derivative on mitochondrial parameters in human lung cancer cell lines.

| Parameter | Observation | Cell Lines | Reference |

| Mitochondrial Integrity | Compromised | A549, NCI-H460 | researchgate.net |

| Oxidative Stress | Increased ROS and superoxide anions | A549, NCI-H460 | researchgate.net |

| Mitochondrial Membrane Potential (ΔΨm) | Altered | A549, NCI-H460 | researchgate.net |

| Apoptosis | Induction of apoptosis-like cell death | A549, NCI-H460 | researchgate.net |

Modulation of Nitric Oxide (NO) Production and Release

This compound has demonstrated the ability to modulate the production and release of nitric oxide (NO), a critical signaling molecule involved in a wide range of physiological and pathological processes. ijpsonline.comnih.gov NO is synthesized by nitric oxide synthase (NOS) enzymes, which exist in three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). hmdb.capatsnap.com The modulation of NO production can have significant implications for inflammation, immune response, and vascular tone. ijpsonline.commdpi.com

Research has shown that this compound can have a specific, dose-dependent immunostimulatory effect, which includes the activation of nitric oxide synthase. researchgate.net This suggests that this compound can enhance NO production in certain contexts. For instance, studies on rat peritoneal cells have indicated that this compound can stimulate NO production. researchgate.net Furthermore, investigations into this compound-6-O-isobutyrate (TBB) revealed an increase in NO levels in human lung cancer cell lines, correlating with elevated oxidative stress. researchgate.net

Conversely, some studies have reported inhibitory effects of related compounds on NO production. For example, archangelolide, a sesquiterpene lactone structurally similar to this compound, was found to cause a dose-dependent decrease in NO production in lipopolysaccharide (LPS)-stimulated rat primary macrophages. beilstein-journals.org This highlights that minor structural changes in these lactones can lead to different effects on NO signaling. oamjms.eu The modulation of NOS activity is a key mechanism by which these compounds exert their effects. patsnap.com

The table below details the varied effects of this compound and a related compound on nitric oxide production in different cell types.

| Compound | Effect on NO Production | Cell Type | Stimulus | Reference |

| This compound | Stimulation | Rat peritoneal cells | - | researchgate.net |

| This compound-6-O-isobutyrate (TBB) | Increase | A549, NCI-H460 (human lung cancer) | - | researchgate.net |

| Archangelolide | Dose-dependent decrease | Rat primary macrophages | LPS | beilstein-journals.org |

Cytokine Secretion Modulation in Immune Cells

This compound has been identified as a modulator of cytokine secretion in immune cells, which is a key aspect of its immunomodulatory properties. researchgate.netoamjms.eu Cytokines are small proteins that are crucial for controlling the growth, activity, and differentiation of immune cells and are central to orchestrating an immune response. thermofisher.comfrontiersin.org The ability to influence cytokine production makes this compound a compound of interest for immunomodulatory therapies. researchgate.net

Studies have shown that this compound can induce a specific immunostimulatory effect, including the secretion of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). researchgate.net This effect is dependent on both the dose and the chemical structure of the compound. researchgate.net The production of these cytokines is a hallmark of T-cell activation, a critical component of the adaptive immune response. frontiersin.orgnih.gov For instance, thapsigargin, another sesquiterpene lactone that, like this compound, inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), has been shown to increase IL-2 production in T-cells at nanomolar concentrations. nih.gov

The modulation of cytokine secretion by this compound is not limited to T-cells. Research on rat peritoneal cells, which include macrophages, has shown that this compound can stimulate cytokine secretion. sci-hub.se Macrophages are key players in the innate immune system, and their activation leads to the release of various pro-inflammatory cytokines. wikipedia.org However, it has also been noted that minor structural modifications to this compound can lead to an inability to stimulate cytokine secretion, underscoring the structure-activity relationship of these compounds. oamjms.eu

The following table summarizes the effects of this compound on the secretion of specific cytokines in different immune cell populations.

| Cytokine | Effect | Immune Cell Type | Reference |

| Interferon-gamma (IFN-γ) | Stimulation of secretion | Not specified | researchgate.net |

| Interleukin-2 (IL-2) | Stimulation of secretion | Not specified | researchgate.net |

| General Cytokines | Stimulation of secretion | Rat peritoneal cells (including macrophages) | sci-hub.se |

Analytical Method Development and Quantification of Trilobolide

Development of Immunoassays for Trilobolide Quantification

Immunoassays offer a powerful tool for the investigation and quantification of natural products due to their high throughput and sensitivity. researchgate.netnih.gov For this compound, a key development has been the establishment of an enzyme-linked immunosorbent assay (ELISA). researchgate.net

An indirect competitive ELISA has been successfully developed for the quantification of this compound. researchgate.netnih.gov This assay format utilizes avidin-biotin technology to enhance signal amplification and sensitivity. nlk.cz In this setup, a specially synthesized biotinylated this compound derivative serves as the immobilized competitor on the assay plate. researchgate.netnih.govnlk.cz

The development process involved the synthesis of immunogens to produce the necessary antibodies. nih.gov Specifically, two different this compound-protein conjugates were created: this compound-carboxymethyloxime-bovine serum albumin (BSA) and this compound-succinoyl-BSA. researchgate.netnih.govnlk.cz These conjugates were then used to immunize rabbits to generate polyclonal antibodies against the this compound molecule. researchgate.netnih.gov

Critical to the development of a robust immunoassay is the careful optimization of its parameters. researchgate.net

Antibody Selection : Following immunization with the two different conjugates, two distinct sets of polyclonal antibodies (RAbs) were obtained. nih.govnlk.cz Through comparative analysis, the antibodies raised against the this compound-succinoyl-BSA conjugate (designated RAb no. 206) were identified as the most effective and were selected for the final assay configuration. researchgate.netnih.govnlk.cz

Detection Limits : Under optimized conditions, the developed ELISA demonstrated high sensitivity. The limit of detection (LOD) was determined to be 849 pg/mL. researchgate.netnih.govnlk.cz The 50% intercept (IC50), which represents the concentration of this compound required to inhibit 50% of the antibody binding, was found to be 8.89 ng/mL. researchgate.netnih.govnlk.cz

Cross-Reactivity : The specificity of the antibody is a crucial parameter. The cross-reactivity of the selected antibody was evaluated against ten structurally related compounds. nih.govnlk.cz The results showed excellent specificity, with the cross-reactivity for all tested compounds not exceeding 6.1%. researchgate.netnih.govnlk.cz This indicates that the assay is highly selective for this compound.

| Parameter | Result |

| Limit of Detection (LOD) | 849 pg/mL |

| 50% Intercept (IC50) | 8.89 ng/mL |

| Maximum Cross-Reactivity | < 6.1% (with 10 related compounds) |

| Data derived from studies on the development of an indirect competitive ELISA for this compound. researchgate.netnih.govnlk.cz |

Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Chromatographic-Mass Spectrometric Quantification Methods

Alongside immunoassays, methods combining liquid chromatography with mass spectrometry are standard for the precise quantification of phytochemicals.

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) stands as a definitive method for the analysis of this compound. researchgate.netnih.gov This technique was used as a reference method to validate the accuracy of the developed ELISA. nlk.czresearchgate.net When analyzing three different extracts from the plant Laser trilobum, the quantification data obtained from the ELISA was compared directly with results from UHPLC-MS/MS analysis. researchgate.netnih.gov The comparison showed a high degree of agreement, with a concordance between the two methods ranging from 87% to 103%. researchgate.netnih.govnlk.cz This demonstrates the capability of the ELISA to accurately quantify this compound in complex plant extracts, comparable to the highly specific UHPLC-MS/MS method. researchgate.net Furthermore, untargeted metabolite profiling using UHPLC-High-Resolution Mass Spectrometry (UHPLC-HR-MS) has been employed in phytochemical analyses that have identified this compound among hundreds of other compounds in plant extracts. mdpi.com

Method Validation for this compound Analysis

Validation is essential to ensure that an analytical method is reliable for its intended purpose.

The reproducibility of the developed ELISA for this compound was thoroughly assessed by calculating the coefficients of variation (CV) for repeated measurements. researchgate.netnlk.cz The precision of the system was evaluated through both intra-assay and inter-assay variability. nih.gov The intra-assay CV, which measures precision within a single assay run, was 9.7%. researchgate.netnih.govnlk.cz The inter-assay CV, measuring precision across different assay runs, was 11.4%. researchgate.netnih.govnlk.cz These values indicate that the developed immunoassay provides consistent and reproducible results for the quantification of this compound. researchgate.net

| Precision Assessment | Coefficient of Variation (CV) |

| Intra-Assay | 9.7% |

| Inter-Assay | 11.4% |

| Reproducibility data for the this compound ELISA. researchgate.netnih.govnlk.cz |

Application in Complex Biological Matrices (e.g., Plant Extracts)

The quantification of this compound in complex biological matrices, such as plant extracts, presents a significant analytical challenge due to the presence of numerous interfering substances. To address this, specific and sensitive analytical methods have been developed and applied, primarily focusing on immunoassays and chromatographic techniques.

One of the notable developments is an indirect competitive enzyme-linked immunosorbent assay (ELISA). researchgate.netnih.gov This immunoassay utilizes polyclonal antibodies raised against this compound-protein conjugates. researchgate.netnih.gov In a specific application, antibodies were produced against a Tb-succinoyl-BSA conjugate, which demonstrated high specificity for this compound. researchgate.netnih.gov The developed ELISA method was successfully used to quantify this compound in extracts from various parts of the plant Laser trilobum (L.) Borkh. researchgate.netnih.govresearchgate.net

To validate the accuracy of the immunoassay, the results were compared with those obtained by a more conventional analytical technique, Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). The data showed a high degree of concordance between the two methods, ranging from 87% to 103%, confirming the ELISA's reliability for quantifying this compound in complex plant-derived samples. researchgate.netnih.gov

The performance characteristics of the developed ELISA highlight its sensitivity and specificity. The assay achieved a limit of detection (LOD) of 849 pg/mL and a 50% intercept (IC50) of 8.89 ng/mL. researchgate.netnih.gov Furthermore, its cross-reactivity with ten structurally related compounds was found to be low, not exceeding 6.1%, which underscores the method's selectivity for this compound. researchgate.netnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique employed for the comprehensive metabolite profiling of plant extracts. pomics.com This method allows for the identification and quantification of a wide range of phytochemicals, including sesquiterpene lactones like this compound and its derivatives, in complex mixtures. pomics.comscispace.com For instance, a gas chromatographic method was specifically developed for the simultaneous determination of this compound-6-O-isobutyrates A and B in Wedelia trilobata. scispace.com

Table 1: Performance of Analytical Methods for this compound Quantification in Plant Extracts

| Analytical Method | Key Performance Parameter | Value | Source(s) |

|---|---|---|---|

| ELISA | Limit of Detection (LOD) | 849 pg/mL | researchgate.net, nih.gov |

| 50% Intercept (IC50) | 8.89 ng/mL | researchgate.net, nih.gov | |

| Cross-reactivity | < 6.1% | researchgate.net, nih.gov | |

| Intra-assay Coefficient of Variation | 9.7% | researchgate.net | |

| Inter-assay Coefficient of Variation | 11.4% | researchgate.net |

| Method Comparison | Concordance (ELISA vs. UHPLC-MS/MS) | 87% - 103% | researchgate.net, nih.gov |

Development of Analytical Techniques for this compound Derivatives

Research into the structure-activity relationships of this compound has necessitated the synthesis and analysis of various derivatives. researchgate.netresearchgate.net The development of analytical techniques to characterize these new molecules is crucial for understanding their chemical properties and biological activities.

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for the structural elucidation of newly synthesized this compound derivatives. researchgate.netresearchgate.net These methods provide detailed information on the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule, which is essential for confirming the chemical identity of the derivatives. researchgate.netresearchgate.net For example, these techniques were used to identify new sesquiterpene lactones prepared through the chemical transformation of this compound, involving modifications at the C-8 acyl substituent or acetylation of the diol moiety. researchgate.netresearchgate.net

In addition to structural confirmation, innovative analytical approaches have been developed to study the biological fate and mechanism of action of these derivatives. A significant advancement is the creation of fluorescently labeled this compound conjugates. researchgate.netacs.org By attaching a fluorescent dye, such as BODIPY, to the this compound molecule via different linkers, researchers can visualize the intracellular localization of the compound using live-cell imaging. researchgate.netacs.org This technique has provided direct evidence that this compound-BODIPY conjugates accumulate in the endoplasmic reticulum of cancer cells. acs.org

The synthesis of a new series of this compound-6-O-isobutyrate analogs and other derivatives has been reported, with their structures being confirmed by X-ray single-crystal diffraction analysis in some cases. nih.gov These well-characterized derivatives are then used in various biological assays. nih.gov The development of these analytical and synthetic methodologies allows for a targeted approach to creating and evaluating new compounds based on the this compound scaffold. researchgate.netthieme-connect.com

Table 2: Analytical Techniques for the Characterization of this compound Derivatives

| Technique | Application | Purpose | Source(s) |

|---|---|---|---|

| HRMS & NMR Spectroscopy | Structural Elucidation | To determine the chemical identity and structure of new derivatives. | researchgate.net, researchgate.net |

| X-ray Crystallography | Structural Confirmation | To confirm the three-dimensional structure of synthesized derivatives. | nih.gov |

| Fluorescence Microscopy | Live-Cell Imaging | To study the intracellular localization and biological activity of fluorescently tagged derivatives (e.g., Tb-Bodipy). | researchgate.net, acs.org |

| Gas Chromatography (GC) | Quantification | To determine the concentration of specific derivatives in samples. | scispace.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-acetoxythis compound |

| 2-hydroxy-10-deacetylthis compound |

| 8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin |

| Artemether |

| Artesunate |

| Bacoside A3 |

| Bacopaside IV |

| Bacopaside X |

| BODIPY |

| Chlorogenic acid |

| Dihydroartemisinin |

| Eudeslaserolide |

| Helenalin |

| Kynurenine |

| Laserolide |

| Limonene |

| Mipsagargin |

| p-coumaric acid |

| Perillaldehyde |

| Thapsigargin (B1683126) |

| This compound |

| This compound-6-O-isobutyrate A |

| This compound-6-O-isobutyrate B |

Chemical Ecology and Biosynthetic Pathways of Trilobolide

Role of Sesquiterpene Lactones in Plant Chemical Ecology

Sesquiterpene lactones, including the guaianolide trilobolide, are a diverse group of over 5,000 known secondary metabolites prevalent in plant families such as Asteraceae, Apiaceae, Cactaceae, Solanaceae, Araceae, and Euphorbiaceae. tandfonline.comreading.ac.uk These compounds are not essential for the primary life-sustaining processes of an individual plant but are crucial for the survival of the species within its natural habitat. up.ac.za They function as key mediators in the plant's interactions with its environment, playing significant roles in defense, communication, and physiological regulation. up.ac.zaunn.edu.ngnih.gov

Plant Defense Mechanisms Against Herbivores and Microbes

Plants, being stationary, have evolved a sophisticated chemical defense system to protect themselves from a wide array of threats, including herbivores and pathogenic microorganisms. unn.edu.ng Sesquiterpene lactones are a cornerstone of this defense, acting as potent antifeedants and antimicrobial agents. unn.edu.ngnih.gov

Many sesquiterpene lactones possess a bitter taste, which deters feeding by both insects and larger mammalian herbivores. tandfonline.comunn.edu.ng For instance, the characteristic bitterness of some Asteraceae species is attributed to these compounds, effectively protecting them from being eaten. tandfonline.com Beyond taste, some sesquiterpene lactones are directly toxic to insects. researchgate.net

In addition to their anti-herbivore properties, sesquiterpene lactones exhibit significant antimicrobial activity. nih.govreading.ac.uk They can disrupt the cell membranes of fungi and bacteria, leading to cell death. nih.gov This antimicrobial action is often attributed to the polar groups on these compounds, which interfere with the phospholipid bilayer of microbial cell membranes. nih.gov Plants can produce these compounds constitutively or store them in specialized structures like trichomes, releasing them upon microbial attack in a process known as de novo synthesis of phytoalexins. nih.gov

Interspecies Chemical Communication and Allelochemicals

Sesquiterpene lactones also function as allelochemicals, which are compounds released by a plant that can influence the growth, development, and behavior of other organisms in its vicinity. nih.govisws.org.in This chemical communication can be both beneficial and detrimental to neighboring plants and other organisms. up.ac.zareading.ac.uk

The release of sesquiterpene lactones into the soil through leaching from leaves, root exudation, or decomposition of plant material can inhibit the germination and growth of competing plant species. isws.org.inscielo.br This allelopathic effect helps the producing plant secure resources like water, sunlight, and nutrients. scielo.br For example, studies on various species in the Asteraceae family have demonstrated the phytotoxic activity of sesquiterpene lactones against other plants. scielo.brnih.gov

Furthermore, the release of volatile sesquiterpenes can serve as a form of indirect defense. When a plant is attacked by herbivores, it can release these compounds to attract predators or parasitoids of the attacking insects. unn.edu.ng Some sesquiterpenes can also act as alarm pheromones for certain insects, like aphids, warning them of danger. unn.edu.ng In some cases, a single compound can have multiple functions, being toxic to an insect while simultaneously attracting its predators and warning nearby plants to activate their own defenses. unn.edu.ng

Biosynthetic Pathways of this compound

This compound is a guaianolide-type sesquiterpene lactone, a class of compounds widely found in the Asteraceae and Apiaceae families. researchgate.netresearchgate.net Its biosynthesis, like that of other sesquiterpenoids, originates from the terpenoid pathway.

Precursor Compounds (e.g., Germacrenes)

The biosynthesis of sesquiterpene lactones begins with the precursor farnesyl pyrophosphate (FPP). tandfonline.com The formation of the diverse skeletons of sesquiterpene lactones is initiated by the cyclization of FPP, which is catalyzed by various sesquiterpene synthases.

In the case of guaianolides like this compound, a key intermediate is a germacranolide precursor. researchgate.netnih.govresearchgate.net The plant Laser trilobum, a known source of this compound, also contains germacranolide-type sesquiterpene lactones such as laserolide, which is considered a biogenetic precursor to the guaianolides and eudesmanolides also found in the plant. researchgate.netnih.govresearchgate.net This suggests a biosynthetic progression from a germacrene-derived intermediate to the more complex guaianolide structure of this compound.

Enzymatic Steps and Transformations in Biosynthesis

The biosynthesis of complex natural products like this compound involves a series of enzymatic transformations that modify the initial carbon skeleton. rsc.org These reactions are catalyzed by a variety of enzymes that introduce specific functional groups and stereochemistry. rsc.orgmit.edu

While the complete enzymatic pathway for this compound has not been fully elucidated in vivo, insights can be gained from synthetic and biosynthetic studies of related compounds. The general pathway for triterpenoid (B12794562) biosynthesis, which shares principles with sesquiterpenoid synthesis, involves three key enzyme classes:

Oxidosqualene cyclases (OSCs) : These enzymes construct the basic carbon skeletons. frontiersin.org

Cytochrome P450 monooxygenases (P450s) : These enzymes are responsible for a wide range of oxidative modifications. frontiersin.org

Uridine diphosphate-dependent glycosyltransferases (UGTs) : These enzymes catalyze glycosylation, though this is not a feature of this compound itself. frontiersin.org

The synthesis of guaianolides often involves hydroxylations, acylations, and the formation of the characteristic lactone ring. nih.gov The structural complexity of this compound, with its multiple stereocenters and functional groups, points to a highly specific and controlled series of enzymatic reactions. The conversion from a germacranolide precursor to a guaianolide involves a cyclization event. Subsequent modifications, such as the introduction of hydroxyl and acyl groups at specific positions, are carried out by specific enzymes to yield the final this compound structure. rsc.orgmdpi.comnih.gov

Genetic Basis for this compound Production in Plants

The ability of a plant to produce specific secondary metabolites like this compound is encoded in its genome. eolss.net The genes responsible for the biosynthesis of these compounds are often clustered together on the chromosome, allowing for coordinated regulation of their expression.